molecular formula C8H6Cl2F3N B13557729 1-(2,5-Dichloro-phenyl)-2,2,2-trifluoro-ethylamine CAS No. 886371-25-1

1-(2,5-Dichloro-phenyl)-2,2,2-trifluoro-ethylamine

Cat. No.: B13557729
CAS No.: 886371-25-1
M. Wt: 244.04 g/mol
InChI Key: DZDTWXQUEZOERJ-UHFFFAOYSA-N
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Description

1-(2,5-Dichloro-phenyl)-2,2,2-trifluoro-ethylamine is an organic compound characterized by the presence of dichlorophenyl and trifluoroethylamine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dichloro-phenyl)-2,2,2-trifluoro-ethylamine typically involves the reaction of 2,5-dichlorophenyl hydrazine with trifluoroacetaldehyde. The reaction is carried out in an alcoholic medium, often using ethanol, and is catalyzed by a few drops of glacial acetic acid. The mixture is refluxed for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often involving advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dichloro-phenyl)-2,2,2-trifluoro-ethylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines and other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide and other nucleophiles are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amines.

Scientific Research Applications

1-(2,5-Dichloro-phenyl)-2,2,2-trifluoro-ethylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,5-Dichloro-phenyl)-2,2,2-trifluoro-ethylamine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dichlorophenyl hydrazine
  • 2,5-Dichlorobenzoic acid
  • 2,5-Dichlorophenyl-ethylamine

Uniqueness

1-(2,5-Dichloro-phenyl)-2,2,2-trifluoro-ethylamine is unique due to the presence of both dichlorophenyl and trifluoroethylamine groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

CAS No.

886371-25-1

Molecular Formula

C8H6Cl2F3N

Molecular Weight

244.04 g/mol

IUPAC Name

1-(2,5-dichlorophenyl)-2,2,2-trifluoroethanamine

InChI

InChI=1S/C8H6Cl2F3N/c9-4-1-2-6(10)5(3-4)7(14)8(11,12)13/h1-3,7H,14H2

InChI Key

DZDTWXQUEZOERJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(C(F)(F)F)N)Cl

Origin of Product

United States

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